Tert-butyl 4-(bromomethyl)benzoate
Overview
Description
tert-Butyl p-(bromomethyl) Benzoate: is an organic compound with the molecular formula C12H15BrO2. It is a synthetic intermediate commonly used in pharmaceutical synthesis. The compound is characterized by a tert-butyl ester group attached to a benzoic acid moiety, with a bromomethyl substituent at the para position of the benzene ring .
Mechanism of Action
Target of Action
Tert-butyl 4-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the synthesis of pharmaceuticals .
Mode of Action
As a synthetic intermediate, this compound does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form other compounds. For example, it can participate in nucleophilic substitution reactions .
Action Environment
The efficacy and stability of this compound, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, it is typically stored under inert gas at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl p-(bromomethyl) benzoate typically involves the reaction of 4-bromomethylbenzoyl chloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out at temperatures ranging from 10°C to 30°C for about 5 hours. After the reaction, the mixture is extracted with ethyl acetate, washed with dilute acid, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl p-(bromomethyl) benzoate follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control, and continuous extraction and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl p-(bromomethyl) benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Reactions: Products include tert-butyl p-(hydroxymethyl) benzoate, tert-butyl p-(alkoxymethyl) benzoate, or tert-butyl p-(aminomethyl) benzoate.
Oxidation Reactions: The major product is tert-butyl p-(carboxymethyl) benzoate.
Scientific Research Applications
tert-Butyl p-(bromomethyl) benzoate is widely used as a synthetic intermediate in the pharmaceutical industry. It serves as a building block for the synthesis of various bioactive compounds, including potential drug candidates. In addition, it is used in the synthesis of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
tert-Butyl p-(chloromethyl) benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl p-(hydroxymethyl) benzoate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl p-(methoxymethyl) benzoate: Similar structure but with a methoxymethyl group instead of a bromomethyl group
Uniqueness: tert-Butyl p-(bromomethyl) benzoate is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts. This increased reactivity makes it a versatile intermediate for the synthesis of a wide range of compounds .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBTIUXYYFCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465188 | |
Record name | Tert-butyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108052-76-2 | |
Record name | Tert-butyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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